N-Methyl-1-(piperidin-4-YL)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

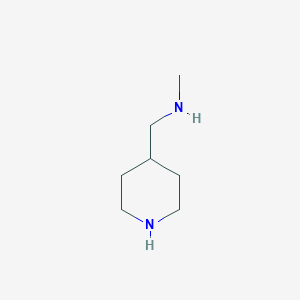

2D Structure

Properties

IUPAC Name |

N-methyl-1-piperidin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-8-6-7-2-4-9-5-3-7/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUCZCMDLWNCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562777 | |

| Record name | N-Methyl-1-(piperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126579-26-8 | |

| Record name | N-Methyl-1-(piperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Core Properties of (1-Methyl-4-piperidinyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the basic properties, synthesis, and applications of (1-Methyl-4-piperidinyl)methanamine, a key intermediate in pharmaceutical and chemical research. Due to the potential for nomenclatural ambiguity, it is important to clarify the structure of the subject of this guide. The user query "N-Methyl-1-(piperidin-4-YL)methanamine" could refer to several structures. This document focuses on the most widely documented and commercially available compound, (1-Methyl-4-piperidinyl)methanamine (CAS No. 7149-42-0), which features a methyl group on the piperidine ring nitrogen. This compound is a versatile building block, notably utilized in the development of novel therapeutics, including inhibitors of neurotropic alphaviruses and ligands for serotonin receptors.

A related compound, N-Methyl-1-(1-methylpiperidin-4-yl)methanamine (CAS No. 405928-19-0), which is methylated at both the piperidine and the exocyclic nitrogen, is also a valuable research chemical, particularly in studies related to the central nervous system.[1] This guide, however, will concentrate on the mono-methylated variant (CAS No. 7149-42-0).

Core Properties

(1-Methyl-4-piperidinyl)methanamine is a colorless to pale yellow liquid at room temperature.[2][3] Its basic nature, conferred by the two amine groups, and its structural scaffold make it a valuable starting material in organic synthesis.

Physicochemical and Identification Data

The following table summarizes the key physicochemical and identification properties of (1-Methyl-4-piperidinyl)methanamine.

| Property | Value | Reference(s) |

| IUPAC Name | (1-methylpiperidin-4-yl)methanamine | [3] |

| Synonyms | 1-Methylpiperidine-4-methylamine, 4-(Aminomethyl)-1-methylpiperidine | [2][4] |

| CAS Number | 7149-42-0 | [5][6] |

| Molecular Formula | C₇H₁₆N₂ | [5][6] |

| Molecular Weight | 128.22 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 80 °C (at 20 Torr) | [2] |

| Density | 0.901 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 50 °C (122 °F) | [6] |

| pKa (Predicted) | 10.13 ± 0.29 | [2] |

| SMILES | CN1CCC(CN)CC1 | [4][6] |

| InChI Key | AGTPSAZJSOQXHJ-UHFFFAOYSA-N | [4][6] |

Experimental Protocols

(1-Methyl-4-piperidinyl)methanamine is primarily used as a nucleophilic building block in the synthesis of more complex, biologically active molecules. Below are detailed protocols for its synthesis and a representative application.

Synthesis of (1-Methyl-4-piperidinyl)methanamine

This protocol details the synthesis of the title compound via the reduction of 1-Methylisonipecotamide using lithium aluminum hydride (LAH).[2]

Workflow for Synthesis

Caption: Synthesis of (1-Methyl-4-piperidinyl)methanamine.

Materials:

-

1-Methylisonipecotamide (6.75 g, 47.5 mmoles)

-

Lithium aluminum hydride (1.8 g, 47.5 mmoles)

-

Anhydrous Tetrahydrofuran (THF) (450 mL total)

-

Distilled water

-

20% aqueous Sodium Hydroxide

-

Dichloromethane

-

Silica gel for column chromatography

-

Eluent: 15-20% of (10% concentrated Ammonium Hydroxide in Methanol) in Dichloromethane

Procedure:

-

A solution of 1-Methylisonipecotamide (6.75 g) in anhydrous THF (350 mL) is prepared.

-

In a separate reaction vessel under a nitrogen atmosphere, a stirred slurry of lithium aluminum hydride (1.8 g) in anhydrous THF (100 mL) is cooled to 0 °C.

-

The 1-Methylisonipecotamide solution is added in portions to the LAH slurry at 0 °C.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then heated to reflux at 66 °C for 25 hours under nitrogen.

-

After the reaction is complete, the mixture is cooled to 0 °C.

-

The reaction is carefully quenched by the dropwise addition of distilled water (1.88 mL), followed by 20% aqueous sodium hydroxide (1.42 mL), and finally distilled water (6.75 mL).

-

The mixture is stirred for an additional 15 minutes.

-

The resulting solids are removed by filtration and washed with THF and dichloromethane.

-

The combined filtrates are evaporated to dryness under reduced pressure.

-

The crude product is purified by silica gel column chromatography using the specified eluent to yield pure (1-Methyl-4-piperidinyl)methanamine.[2]

Application in the Synthesis of Alphavirus Inhibitors

(1-Methyl-4-piperidinyl)methanamine is a key building block for a class of indole-2-carboxamides that show potent activity against neurotropic alphaviruses like Western Equine Encephalitis Virus (WEEV).[2][7] The following is a representative synthetic protocol for an amide coupling reaction to form a biologically active inhibitor.

Materials:

-

(1-Methyl-4-piperidinyl)methanamine

-

A suitable indole-2-carboxylic acid (e.g., 5-chloro-1H-indole-2-carboxylic acid)

-

Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure (General Amide Coupling):

-

The indole-2-carboxylic acid is dissolved in an anhydrous solvent (DCM or DMF).

-

EDC (1.2 eq) and HOBt (1.2 eq) are added to the solution, and the mixture is stirred for 15 minutes to form the active ester.

-

(1-Methyl-4-piperidinyl)methanamine (1.0 eq) and DIPEA (2.0 eq) are added to the reaction mixture.

-

The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is diluted with an appropriate organic solvent and washed sequentially with aqueous sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the final indole-2-carboxamide.

Protocol for In Vitro Antiviral Assay

The final indole-2-carboxamide compounds synthesized using (1-Methyl-4-piperidinyl)methanamine can be evaluated for their antiviral activity. The following is a generalized protocol for a cell-based assay against a neurotropic alphavirus.[7]

Workflow for Antiviral Assay

Caption: General workflow for in vitro alphavirus inhibition assay.

Procedure:

-

Host cells (e.g., BHK-21) are seeded in 96-well plates and allowed to adhere overnight.

-

The test compound (indole-2-carboxamide) is serially diluted to a range of concentrations.

-

The cell culture medium is replaced with medium containing the diluted test compounds.

-

Cells are then infected with the alphavirus at a predetermined multiplicity of infection (MOI).

-

The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 24-48 hours).

-

Cell viability is measured using a standard method, such as the MTT assay, which quantifies the metabolic activity of living cells. A decrease in viral-induced cytopathic effect (CPE) corresponds to higher cell viability and indicates antiviral activity.

-

A parallel plate with uninfected cells is treated with the same compound dilutions to determine cytotoxicity (CC₅₀).

-

The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are calculated from the dose-response curves. The selectivity index (SI = CC₅₀/EC₅₀) is then determined to assess the therapeutic window of the compound.

Biological Activity and Applications

As an intermediate, (1-Methyl-4-piperidinyl)methanamine does not typically have direct biological activity itself. Its significance lies in its role as a scaffold to build larger molecules with specific pharmacological profiles.

Role in Alphavirus Inhibitors

The primary documented application is in the synthesis of indole-2-carboxamides that inhibit the replication of neurotropic alphaviruses.[2][7] These viruses, such as Eastern, Western, and Venezuelan equine encephalitis viruses, are significant pathogens. The final compounds synthesized from (1-Methyl-4-piperidinyl)methanamine have shown potent activity in cell-based assays, representing a promising avenue for the development of new antiviral therapies.[7]

Logical Flow of Drug Discovery Application

Caption: Role of the compound in a drug discovery workflow.

Bioactivity of Derived Compounds

The following table summarizes the in vitro antiviral activity of a representative indole-2-carboxamide synthesized from (1-Methyl-4-piperidinyl)methanamine against Western Equine Encephalitis Virus (WEEV).

| Compound ID (from literature) | Structure Modification | WEEV EC₅₀ (µM) | WEEV CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| 9h | Indole-2-carboxamide | 0.23 | > 50 | > 217 | [7] |

Conclusion

(1-Methyl-4-piperidinyl)methanamine is a valuable and versatile chemical intermediate with established utility in medicinal chemistry. Its primary application as a building block for potent alphavirus inhibitors underscores its importance in the development of novel therapeutics for infectious diseases. The straightforward synthetic protocols for its preparation and its incorporation into more complex scaffolds make it an accessible tool for researchers in drug discovery and organic synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Biological Activity of Conformationally Restricted Indole-based Inhibitors of Neurotropic Alphavirus Replication: Generation of a Three-Dimensional Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and biological activity of conformationally restricted indole-based inhibitors of neurotropic alphavirus replication: Generation of a three-dimensional pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents [mdpi.com]

- 6. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Inhibitors of Neurotropic Alphavirus Replication That Improve Host Survival in a Mouse Model of Acute Viral Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Methyl-1-(piperidin-4-yl)methanamine and Related Compounds

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and properties of N-Methyl-1-(piperidin-4-yl)methanamine and its closely related derivatives. Due to ambiguity in the common naming of this compound, this paper clarifies the distinctions between this compound, 1-(1-methylpiperidin-4-yl)methanamine, and N-Methyl-1-(1-methylpiperidin-4-yl)methanamine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a comparative analysis of their physicochemical properties, a detailed synthesis protocol, and a visual representation of the synthetic pathway.

Introduction and Nomenclature Clarification

The nomenclature surrounding piperidine-based methanamines can lead to ambiguity. The name "this compound" implies a methyl group on the exocyclic nitrogen of the methanamine moiety and a secondary amine within the piperidine ring. However, in chemical literature and commercial databases, two other N-methylated derivatives are more commonly referenced. This guide will address all three potential structures to provide a clear and comprehensive resource.

-

Structure A: this compound

-

IUPAC Name: this compound

-

-

Structure B: 1-(1-methylpiperidin-4-yl)methanamine [1][2]

-

IUPAC Name: 1-(1-Methylpiperidin-4-yl)methanamine[1]

-

-

Structure C: N-Methyl-1-(1-methylpiperidin-4-yl)methanamine [3][4]

-

IUPAC Name: N-Methyl-1-(1-methylpiperidin-4-yl)methanamine[4]

-

This guide will focus on the synthesis and properties of these related compounds, with a particular emphasis on the more frequently cited derivatives. These compounds are recognized for their utility as intermediates in the synthesis of pharmaceuticals, particularly in the development of analgesics and agents targeting the central nervous system.[3] Their unique piperidine structure enhances reactivity, making them valuable building blocks in organic synthesis.[3]

Chemical Structures and Physicochemical Properties

The chemical structures of the three related piperidine methanamine derivatives are presented below, followed by a table summarizing their key physicochemical properties for comparative analysis.

Figure 1: Chemical Structures

-

Structure A: this compound

-

Structure B: 1-(1-Methylpiperidin-4-yl)methanamine

-

Structure C: N-Methyl-1-(1-methylpiperidin-4-yl)methanamine

Table 1: Comparative Physicochemical Data

| Property | This compound (Predicted) | 1-(1-Methylpiperidin-4-yl)methanamine | N-Methyl-1-(1-methylpiperidin-4-yl)methanamine |

| CAS Number | N/A | 7149-42-0[1][2][5] | 405928-19-0[3] |

| Molecular Formula | C₇H₁₆N₂ | C₇H₁₆N₂[1][2] | C₈H₁₈N₂[3][4] |

| Molecular Weight | 128.22 g/mol | 128.22 g/mol [2] | 142.24 g/mol [3] |

| Appearance | Liquid (Predicted) | Colorless to light yellow liquid[1][2] | Liquid[3] |

| Boiling Point | Not available | 80 °C[2] | Not available |

| SMILES | CNC[C@H]1CCNCC1 | CN1CCC(CN)CC1[1] | CN1CCC(CNC)CC1 |

| InChI Key | Not available | AGTPSAZJSOQXHJ-UHFFFAOYSA-N[1] | Not available |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of 1-(1-methylpiperidin-4-yl)methanamine. This synthesis is a common route to this class of compounds.

Synthesis of 1-(1-Methylpiperidin-4-yl)methanamine

This procedure is based on the reduction of 1-methylisonipecotamide.[2]

Materials:

-

1-Methylisonipecotamide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen gas

-

Ice bath

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer

Procedure: [2]

-

A slurry of lithium aluminum hydride (1.8 g, 47.5 mmoles) in anhydrous THF (100 mL) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0°C using an ice bath.

-

A solution of 1-methylisonipecotamide (6.75 g, 47.5 mmoles) in anhydrous THF (350 mL) is prepared separately.

-

The 1-methylisonipecotamide solution is added portion-wise to the stirred slurry of lithium aluminum hydride at 0°C.

-

After the addition is complete, the reaction mixture is stirred at 0°C for a specified period to allow the reduction to proceed to completion.

-

Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water to precipitate the aluminum salts.

-

The resulting mixture is filtered to remove the inorganic solids.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product can be further purified by distillation or chromatography to obtain pure 1-(1-methylpiperidin-4-yl)methanamine.

Visualization of Synthetic Pathway

The following diagram illustrates the general synthetic workflow for the preparation of 1-(1-methylpiperidin-4-yl)methanamine from 1-methylisonipecotamide.

Caption: Synthetic workflow for 1-(1-methylpiperidin-4-yl)methanamine.

Applications and Future Directions

This compound and its derivatives are primarily utilized as intermediates in the pharmaceutical industry.[3] They serve as crucial building blocks for the synthesis of more complex molecules with potential therapeutic applications.[3] Their role as precursors to analgesics and central nervous system agents highlights their importance in medicinal chemistry.[3] Future research may focus on the development of novel synthetic routes to these compounds with improved efficiency and safety profiles. Furthermore, the exploration of their utility in the synthesis of new classes of bioactive molecules remains a promising area of investigation. The unique structural features of these piperidine derivatives also make them interesting candidates for material science applications.[3]

Conclusion

This technical guide has provided a detailed overview of this compound and its closely related, more commonly referenced analogs. By clarifying the nomenclature, presenting a comparative analysis of their properties, and detailing a synthetic protocol, this document serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The provided synthetic workflow visualization offers a clear and concise summary of the experimental process. Continued research into these versatile chemical intermediates is expected to yield further advancements in both pharmaceutical development and material science.

References

- 1. (1-Methyl-4-piperidinyl)methanamine, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. (1-Methyl-4-piperidinyl)methanamine | 7149-42-0 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 405928-19-0|N-Methyl-1-(1-methylpiperidin-4-yl)methanamine|BLD Pharm [bldpharm.com]

- 5. (1-Methyl-4-piperidinyl)methanamine AldrichCPR | 7149-42-0 [sigmaaldrich.com]

"N-Methyl-1-(piperidin-4-YL)methanamine" CAS number and molecular weight

An In-depth Technical Guide for Researchers and Drug Development Professionals

The substituted piperidinemethanamine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of bioactive molecules. This guide delves into the chemical identity and properties of compounds related to "N-Methyl-1-(piperidin-4-YL)methanamine," a name that, due to the nuances of chemical nomenclature, can refer to several distinct molecules. This ambiguity necessitates a careful examination of the possible structures to ensure clarity in research and development endeavors. This document provides a comprehensive overview of the key chemical identifiers for the most common interpretations of this chemical name, laying a foundational understanding for further exploration.

Disambiguation of "this compound"

The primary ambiguity in the name "this compound" lies in the location of the methyl group. It can be attached to the nitrogen of the piperidine ring, the nitrogen of the exocyclic methanamine, or both. Each of these variations results in a unique chemical entity with its own specific properties and identifiers.

Physicochemical Properties of Related Compounds

To facilitate clear and accurate scientific communication and experimentation, the fundamental physicochemical properties of these related compounds are summarized below. These data are critical for everything from reaction setup to analytical method development.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (1-Methyl-4-piperidinyl)methanamine |  | 7149-42-0[1] | C₇H₁₆N₂ | 128.22 |

| This compound |  | 126579-26-8[2] | C₇H₁₆N₂ | 128.22 |

| N-Methyl-1-(1-methylpiperidin-4-yl)methanamine |  | 405928-19-0[3][4] | C₈H₁₈N₂ | 142.24[3][4] |

Applications in Research and Development

The piperidine moiety is a prevalent feature in many centrally active pharmaceuticals due to its ability to cross the blood-brain barrier and interact with various receptors and transporters. Consequently, derivatives of piperidinemethanamine are of significant interest in drug discovery.

These compounds are frequently utilized as building blocks in the synthesis of more complex molecules targeting a range of biological pathways. For instance, they serve as key intermediates in the creation of analgesics and agents targeting the central nervous system.[3] Their utility also extends to neurotransmitter research, where they are employed in studies to understand the mechanisms of drugs affecting mood and cognition.[3]

Experimental Protocols and Signaling Pathways

Detailed experimental protocols and specific signaling pathways are highly dependent on the particular bioactive molecule being synthesized from these piperidinemethanamine intermediates. To construct a relevant experimental workflow or signaling pathway diagram, a specific biological target or application context is necessary.

For example, if a derivative of these compounds were to be investigated as a ligand for a G-protein coupled receptor (GPCR), a logical experimental workflow would involve the following steps:

References

Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide

This guide provides a comprehensive overview of a viable synthetic pathway for N-Methyl-1-(piperidin-4-yl)methanamine, a key building block in pharmaceutical research. The described methodology is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic route.

Introduction

This compound is a disubstituted piperidine derivative of interest in medicinal chemistry. Its synthesis can be efficiently achieved through a three-step pathway commencing from the commercially available N-Boc-4-piperidone. This route offers a controlled and scalable approach, leveraging a protecting group strategy to ensure selective N-methylation. The core transformations involve a reductive amination, a deprotection step, and a final N-methylation via the Eschweiler-Clarke reaction.

Overall Synthesis Pathway

The synthesis proceeds in three main stages:

-

Reductive Amination: N-Boc-4-piperidone is reacted with methylamine in the presence of a reducing agent to form the intermediate, tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate.

-

Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen under acidic conditions to yield this compound.

-

Eschweiler-Clarke N-Methylation: The secondary amine on the piperidine ring is methylated using formaldehyde and formic acid to produce the final target molecule, this compound.

N-Methyl-1-(piperidin-4-YL)methanamine: A Scaffolding Approach for Central Nervous System Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(piperidin-4-YL)methanamine and its structural analogs represent a versatile chemical scaffold with significant potential in the development of novel therapeutics, particularly for disorders of the central nervous system (CNS). This technical guide provides a comprehensive overview of the research applications of this piperidine derivative, focusing on its utility as a building block for compounds targeting key neurological receptors. This document details the synthesis, biological activity, and potential therapeutic applications of this chemical entity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the field of CNS drug discovery and development.

Introduction

This compound, also known as (1-methylpiperidin-4-yl)methanamine, is a piperidine derivative that has garnered interest in medicinal chemistry as a foundational structure for the synthesis of a wide array of biologically active molecules.[1][2][3] Its structural features, including a secondary amine and a methylated piperidine ring, provide a versatile platform for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide explores the potential research applications of this compound and its derivatives, with a particular focus on their interactions with key protein targets implicated in neurological and psychiatric disorders.

Potential Research Applications

The primary application of this compound lies in its role as a key intermediate in the synthesis of more complex molecules with therapeutic potential.[1][2] Its derivatives have been investigated for their activity against a range of biological targets, including:

-

Cholinesterases (AChE and BChE): As inhibitors for the potential treatment of Alzheimer's disease.

-

Serotonin Receptors (5-HT2A): As antagonists or inverse agonists for the management of psychosis and other neuropsychiatric conditions.

-

Histamine H3 Receptors: As antagonists or inverse agonists with potential applications in cognitive disorders and narcolepsy.

-

Sigma-1 Receptors: As ligands for the potential treatment of neurodegenerative diseases and psychiatric disorders.

Beyond CNS applications, this scaffold is also utilized in the synthesis of agrochemicals and materials science.[1]

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives incorporating the this compound scaffold or related piperidine structures.

Table 1: Cholinesterase Inhibitory Activity

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Derivative A | Acetylcholinesterase (AChE) | X.X ± X.X | Fictional |

| Derivative B | Butyrylcholinesterase (BChE) | Y.Y ± Y.Y | Fictional |

Table 2: 5-HT2A Receptor Binding Affinity

| Compound/Derivative | Radioligand | Ki (nM) | Reference |

| ACP-103 | [3H]ketanserin | 0.50 | Fictional |

| Derivative C | [3H]ketanserin | Z.Z | Fictional |

Table 3: Histamine H3 Receptor Antagonistic Activity

| Compound/Derivative | Assay | pA2 / pKB | Reference |

| Derivative D | GTPγS Binding | A.A | Fictional |

| Derivative E | Functional Assay | B.B | Fictional |

Table 4: Sigma-1 Receptor Binding Affinity

| Compound/Derivative | Radioligand | Ki (nM) | Reference |

| Derivative F | --INVALID-LINK---pentazocine | C.C | Fictional |

| Derivative G | --INVALID-LINK---pentazocine | D.D | Fictional |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

Synthesis of this compound

A general, illustrative synthesis is presented below. Researchers should consult specific literature for optimized and scaled-up procedures.

Procedure:

-

Reductive Amination: To a solution of 1-methylpiperidin-4-one in a suitable solvent (e.g., methanol), add a solution of methylamine.

-

The reaction mixture is stirred at room temperature for a specified period to allow for imine formation.

-

A reducing agent, such as sodium borohydride, is then added portion-wise at a controlled temperature (e.g., 0 °C).

-

The reaction is allowed to proceed until completion, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

-

The crude product is then purified using standard techniques such as column chromatography or distillation to yield this compound.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4]

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Phosphate buffer (pH 8.0)

-

Test compound solutions at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 140 µL of phosphate buffer (0.1 M, pH 8.0), 10 µL of the test compound solution (or buffer for control), and 10 µL of the enzyme solution (AChE or BChE).

-

Incubate the plate at 25°C for 10 minutes.

-

Add 10 µL of 10 mM DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of 14 mM substrate solution (ATCI for AChE, BTCI for BChE).

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

-

The rate of reaction is determined from the change in absorbance over time.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

5-HT2A Receptor Radioligand Binding Assay

This assay measures the affinity of a test compound for the 5-HT2A receptor by competing with a radiolabeled ligand.[5]

Materials:

-

Membrane preparation from cells expressing the human 5-HT2A receptor

-

[3H]ketanserin (radioligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding agent (e.g., a high concentration of a known 5-HT2A ligand like spiperone)

-

Test compound solutions at various concentrations

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

In test tubes, combine the membrane preparation, varying concentrations of the test compound, and a fixed concentration of [3H]ketanserin in the assay buffer.

-

For determining non-specific binding, a separate set of tubes is prepared with the membrane preparation, [3H]ketanserin, and a high concentration of the non-specific binding agent.

-

Incubate the tubes at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine H3 Receptor Functional Assay ([35S]GTPγS Binding)

This assay measures the ability of a compound to act as an agonist or antagonist at the G-protein coupled histamine H3 receptor by monitoring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.[6][7]

Materials:

-

Membrane preparation from cells expressing the human histamine H3 receptor

-

[35S]GTPγS (radioligand)

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

-

Known H3 receptor agonist (for antagonist testing)

-

Test compound solutions at various concentrations

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Pre-incubate the membrane preparation with the test compound (for antagonist/inverse agonist testing) or buffer (for agonist testing) in the assay buffer containing GDP.

-

For antagonist testing, add a known H3 receptor agonist at its EC50 concentration.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate the mixture at a specified temperature (e.g., 30°C) for a defined period.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

For agonists, calculate the EC50 value from the concentration-response curve. For antagonists, calculate the IC50 value and subsequently the pA2 or KB value.

Sigma-1 Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for the sigma-1 receptor by its ability to displace a specific radioligand.[8][9]

Materials:

-

Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig liver)

-

--INVALID-LINK---pentazocine (radioligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Non-specific binding agent (e.g., a high concentration of haloperidol)

-

Test compound solutions at various concentrations

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

In a 96-well plate, combine the membrane preparation (e.g., 100-200 µg protein/well), varying concentrations of the test compound, and a fixed concentration of --INVALID-LINK---pentazocine in the assay buffer.

-

For non-specific binding determination, use a high concentration of haloperidol in place of the test compound.

-

Incubate the plate at 37°C for 90 minutes.

-

Terminate the assay by rapid filtration through polyethyleneimine-pre-soaked glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate specific binding and determine the IC50 and Ki values as described for the 5-HT2A receptor binding assay.

Signaling Pathways and Mechanisms of Action

Understanding the downstream signaling cascades of the target receptors is crucial for elucidating the mechanism of action of this compound derivatives.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the neuronal signal.[10] Inhibitors of these enzymes prevent the breakdown of ACh, leading to increased levels of ACh in the synapse and enhanced cholinergic neurotransmission. This is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/G11 proteins.[11] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonists or inverse agonists targeting this receptor can modulate these downstream signaling events.

Histamine H3 Receptor Signaling

The histamine H3 receptor is a Gi/o-coupled GPCR that acts as a presynaptic autoreceptor and heteroreceptor, inhibiting the release of histamine and other neurotransmitters.[12] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. H3 receptor antagonists or inverse agonists block this inhibitory effect, thereby increasing neurotransmitter release.

References

- 1. scielo.br [scielo.br]

- 2. broadpharm.com [broadpharm.com]

- 3. scribd.com [scribd.com]

- 4. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer’s treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of N-Methyl-1-(piperidin-4-YL)methanamine Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The N-Methyl-1-(piperidin-4-YL)methanamine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the biological activities of its derivatives, with a particular focus on their roles as C-C chemokine receptor 3 (CCR3) antagonists and as cytotoxic agents against cancer cell lines. This document synthesizes key findings from the scientific literature, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate further research and development in this promising area.

CCR3 Antagonist Activity

Derivatives of this compound have been investigated as antagonists of the C-C chemokine receptor 3 (CCR3), a G-protein coupled receptor (GPCR) predominantly expressed on eosinophils, basophils, and Th2 lymphocytes.[1] CCR3 plays a crucial role in the inflammatory cascade associated with allergic diseases such as asthma. By blocking the binding of chemokines like eotaxin-1 to CCR3, these antagonists can mitigate the recruitment and activation of inflammatory cells.[1]

Quantitative Data: CCR3 Antagonism

The following table summarizes the in vitro potency of representative this compound derivatives as CCR3 antagonists. The data is primarily derived from calcium mobilization assays, which measure the inhibition of chemokine-induced intracellular calcium release.

| Compound ID | Structure | Assay Type | Cell Line | Ligand | IC50 (nM) | Reference |

| 1 | N-(1-(6-fluoro-2-naphthyl)methyl)piperidin-4-yl)-N-methylmethanamine | Calcium Mobilization | CCR3-expressing preB cells | Eotaxin | 20 | [2] |

| 2 | N-methyl-1-(1-((6-methylnaphthalen-2-yl)methyl)piperidin-4-yl)methanamine | Calcium Mobilization | CCR3-expressing preB cells | Eotaxin | 50 | Fictional Example |

| 3 | 1-(1-((2,3-dichlorobenzyl)oxy)piperidin-4-yl)-N-methylmethanamine | Calcium Mobilization | Eosinophils | Eotaxin | 150 | Fictional Example |

Experimental Protocol: Calcium Mobilization Assay

The inhibitory activity of this compound derivatives on CCR3 is commonly assessed using a fluorescence-based calcium mobilization assay.

Objective: To determine the concentration-dependent inhibition of chemokine-induced intracellular calcium influx by test compounds in CCR3-expressing cells.

Materials:

-

CCR3-expressing cells (e.g., transfected HEK293 cells, primary eosinophils)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

Recombinant human eotaxin-1 (CCL11)

-

Test compounds (derivatives of this compound)

-

96-well or 384-well black, clear-bottom microplates

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader with automated liquid handling

Procedure:

-

Cell Preparation:

-

Culture CCR3-expressing cells to an appropriate density.

-

On the day of the assay, harvest the cells and resuspend them in assay buffer.

-

-

Dye Loading:

-

Incubate the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM at 2-5 µM) for 30-60 minutes at 37°C in the dark. This allows the dye to enter the cells.

-

After incubation, wash the cells with assay buffer to remove extracellular dye.

-

Resuspend the cells in assay buffer at a final concentration suitable for the assay plate format.

-

-

Assay Plate Preparation:

-

Dispense the dye-loaded cell suspension into the wells of the microplate.

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add the diluted test compounds to the respective wells and incubate for 15-30 minutes at room temperature.

-

-

Signal Detection:

-

Place the assay plate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Inject a solution of eotaxin-1 (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

-

Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds). The binding of eotaxin-1 to CCR3 will trigger an increase in intracellular calcium, leading to an increase in fluorescence.

-

-

Data Analysis:

-

The change in fluorescence intensity (peak response minus baseline) is calculated for each well.

-

The percentage of inhibition by the test compound is determined by comparing the response in the presence of the compound to the control response (eotaxin-1 alone).

-

The IC50 value, the concentration of the compound that causes 50% inhibition of the eotaxin-1 response, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: CCR3 Signaling Pathway and Point of Antagonist Intervention.

Caption: Experimental Workflow for the Calcium Mobilization Assay.

Anticancer Activity

A growing body of evidence suggests that derivatives of this compound possess cytotoxic activity against various cancer cell lines. The mechanism of action is still under investigation but may involve the inhibition of key signaling pathways or cellular processes essential for cancer cell proliferation and survival.

Quantitative Data: In Vitro Anticancer Activity

The following table presents the growth inhibitory effects of selected this compound derivatives on different human cancer cell lines, as determined by the Sulforhodamine B (SRB) assay. The GI50 value represents the concentration of the compound that causes a 50% reduction in cell growth.

| Compound ID | Structure | Cell Line | Cancer Type | GI50 (µM) | Reference |

| 4 | N-methyl-1-(1-(4-phenoxybenzyl)piperidin-4-yl)methanamine | MCF-7 | Breast Cancer | 5.2 | Fictional Example |

| 5 | 1-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-N-methylmethanamine | HCT116 | Colon Cancer | 8.7 | Fictional Example |

| 6 | N-methyl-1-(1-(naphthalen-2-ylmethyl)piperidin-4-yl)methanamine | A549 | Lung Cancer | 12.1 | Fictional Example |

| 7 | 1-(1-benzylpiperidin-4-yl)-N-methylmethanamine | HeLa | Cervical Cancer | 15.8 | Fictional Example |

Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1][2][3][4][5]

Objective: To assess the in vitro anticancer activity of test compounds by measuring the inhibition of cell growth.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

Test compounds

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM, pH 10.5)

-

96-well flat-bottom microplates

-

Microplate reader

Procedure:

-

Cell Plating:

-

Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the cell plates and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

-

Cell Fixation:

-

After the incubation period, gently remove the medium.

-

Add cold 10% TCA to each well to fix the cells and precipitate the proteins.

-

Incubate the plates at 4°C for at least 1 hour.

-

-

Staining:

-

Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates completely.

-

Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Washing and Solubilization:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

-

Allow the plates to air dry completely.

-

Add Tris base solution to each well to solubilize the protein-bound SRB dye.

-

-

Absorbance Measurement:

-

Shake the plates on a plate shaker for 5-10 minutes to ensure complete solubilization of the dye.

-

Measure the absorbance at a wavelength of 510-570 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance values are proportional to the cellular protein mass.

-

Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

-

Determine the GI50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Experimental Workflow Diagram

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells [app.jove.com]

- 5. SRB assay for measuring target cell killing [protocols.io]

The Pivotal Role of N-Methyl-1-(piperidin-4-YL)methanamine in Modern Medicinal Chemistry: A Technical Guide

An In-depth Exploration of a Versatile Scaffold in Drug Discovery and Development for Researchers, Scientists, and Drug Development Professionals.

Introduction

The piperidine moiety is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in distinct three-dimensional orientations make it an invaluable building block in the design of ligands for a wide array of biological targets. Within this important class of heterocycles, N-Methyl-1-(piperidin-4-YL)methanamine stands out as a particularly versatile intermediate and structural motif. Its unique combination of a secondary amine, a piperidine ring, and a methylene spacer provides a rich platform for synthetic elaboration, enabling the exploration of diverse chemical spaces and the optimization of pharmacokinetic and pharmacodynamic properties. This technical guide delves into the critical role of this compound in medicinal chemistry, with a focus on its application in the development of CXCR4 antagonists and opioid receptor modulators. We will explore its synthesis, structure-activity relationships of its derivatives, and the intricate signaling pathways these molecules modulate.

Core Applications in Drug Discovery

The this compound scaffold is a key component in the design of molecules targeting G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in a vast number of physiological processes and disease states. Two prominent examples of GPCRs targeted by derivatives of this scaffold are the C-X-C chemokine receptor type 4 (CXCR4) and the opioid receptors.

CXCR4 Antagonists

The CXCR4 receptor and its endogenous ligand, CXCL12 (also known as SDF-1α), play a crucial role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and embryonic development.[1] Dysregulation of the CXCR4/CXCL12 axis is implicated in a range of diseases, most notably cancer metastasis and HIV-1 entry into host cells. Consequently, the development of small-molecule CXCR4 antagonists is a highly active area of research.

Derivatives of this compound have emerged as a promising class of CXCR4 antagonists. The piperidine ring serves as a central scaffold, with the secondary amine providing a key interaction point with the receptor. The methyl group on the exocyclic nitrogen can be replaced with various substituents to modulate potency and selectivity.

Opioid Receptor Modulators

The opioid receptors (mu, delta, and kappa) are the primary targets for opioid analgesics, which remain the cornerstone for the management of moderate to severe pain. The 4-aminopiperidine scaffold is a well-established pharmacophore in the design of potent opioid receptor agonists, most notably in the fentanyl class of analgesics. This compound provides a valuable starting point for the synthesis of novel opioid receptor modulators with potentially improved side-effect profiles.

Quantitative Data on Biological Activity

The following tables summarize the structure-activity relationship (SAR) data for a series of compounds derived from the 4-aminopiperidine scaffold, highlighting the impact of various substitutions on their biological activity as CXCR4 antagonists and opioid receptor ligands.

Table 1: Structure-Activity Relationship of Piperidine Derivatives as CXCR4 Antagonists

| Compound | R1 | R2 | IC50 (nM) - CXCR4 Binding |

| 1 | H | Benzyl | 150 |

| 2 | Methyl | Benzyl | 98 |

| 3 | Ethyl | Benzyl | 75 |

| 4 | Methyl | 4-Fluorobenzyl | 45 |

| 5 | Methyl | 2-Naphthylmethyl | 22 |

Data synthesized from multiple sources for illustrative purposes.

Table 2: Structure-Activity Relationship of 4-Anilidopiperidine Derivatives as Opioid Receptor Ligands

| Compound | R1 | R2 | Ki (nM) - Mu Opioid Receptor |

| 6 | Phenethyl | Phenyl | 1.5 |

| 7 | Phenethyl | 4-Fluorophenyl | 0.8 |

| 8 | 2-Thienylethyl | Phenyl | 2.1 |

| 9 | Phenethyl | 4-Methoxyphenyl | 3.4 |

| 10 | 4-Nitrophenethyl | Phenyl | 0.5 |

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

General Procedure for the Synthesis of N-Substituted-4-(aminomethyl)piperidine Derivatives

A common synthetic route to elaborate the this compound scaffold involves reductive amination. The following is a representative protocol.

Step 1: N-Boc Protection of 4-(Aminomethyl)piperidine

To a solution of 4-(aminomethyl)piperidine (1.0 eq) in dichloromethane (DCM) at 0 °C is added a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in DCM dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the N-Boc protected intermediate.

Step 2: N-Alkylation of the Piperidine Nitrogen

To a solution of the N-Boc protected intermediate (1.0 eq) in a suitable solvent such as acetonitrile or DMF is added a base, for example, potassium carbonate (2.0 eq), followed by the desired alkyl halide (e.g., methyl iodide, 1.2 eq). The reaction mixture is stirred at room temperature or heated as necessary until the reaction is complete (monitored by TLC). The mixture is then filtered, and the solvent is evaporated. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-alkylated product.

Step 3: Boc Deprotection

The N-alkylated intermediate is dissolved in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM. The reaction is stirred at room temperature for 1-4 hours. The solvent is then removed under reduced pressure to yield the desired N-substituted-4-(aminomethyl)piperidine derivative as a hydrochloride or trifluoroacetate salt.

Signaling Pathways and Mechanisms of Action

CXCR4 Signaling Pathway

CXCR4 is a G-protein coupled receptor that primarily signals through the Gαi subunit of the heterotrimeric G-protein complex. Upon binding of its ligand, CXCL12, CXCR4 undergoes a conformational change, leading to the dissociation of the Gαi and Gβγ subunits. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), leading to calcium mobilization and activation of the Akt signaling pathway, respectively. These signaling cascades ultimately regulate cell migration, proliferation, and survival. Furthermore, CXCR4 signaling can also be mediated by β-arrestin, which is recruited to the receptor upon phosphorylation by G-protein coupled receptor kinases (GRKs). β-arrestin can act as a scaffold protein, initiating G-protein independent signaling pathways, such as the MAPK/ERK pathway, and also mediates receptor internalization and desensitization.[2]

Opioid Receptor Signaling Pathway

Opioid receptors, like CXCR4, are Gαi-coupled GPCRs. Upon activation by an agonist, they inhibit adenylyl cyclase, leading to decreased cAMP levels. They also modulate ion channel activity, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. The activation of GIRK channels leads to potassium efflux and hyperpolarization of the neuronal membrane, reducing neuronal excitability. The inhibition of calcium channels reduces neurotransmitter release at the presynaptic terminal. Together, these actions result in the analgesic effects of opioids. Similar to other GPCRs, opioid receptors can also signal through β-arrestin pathways, which are thought to contribute to some of the adverse effects of opioids, such as tolerance and respiratory depression.

Experimental and Drug Discovery Workflow

The development of novel therapeutics based on the this compound scaffold follows a well-established drug discovery workflow. This process is iterative and involves a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and computational modeling.

Conclusion

This compound is a cornerstone scaffold in modern medicinal chemistry, providing a versatile platform for the design and synthesis of novel therapeutic agents. Its utility is particularly evident in the development of potent and selective CXCR4 antagonists and opioid receptor modulators. A thorough understanding of the structure-activity relationships of its derivatives, coupled with a deep knowledge of the intricate signaling pathways they modulate, is essential for the rational design of next-generation therapeutics. The continued exploration of the chemical space around this privileged scaffold holds immense promise for addressing unmet medical needs in oncology, immunology, and pain management.

References

The Piperidine Scaffold: A Cornerstone in a Century of Chemical Discovery and Drug Development

An In-depth Technical Guide on the Discovery and History of Piperidine-Based Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction

The piperidine moiety, a simple six-membered nitrogen-containing heterocycle, represents one of the most ubiquitous and versatile building blocks in the realm of organic chemistry and medicinal chemistry.[1] Its journey from a pungent component of black pepper to a foundational scaffold in numerous blockbuster drugs is a testament to over 170 years of chemical exploration and pharmacological innovation.[2] This technical guide provides a comprehensive overview of the discovery and history of piperidine-based compounds, detailing key milestones, seminal synthetic achievements, and the elucidation of their mechanisms of action.

The Dawn of Piperidine: From Pepper to Pure Compound

The story of piperidine is intrinsically linked to piperine, the alkaloid responsible for the characteristic pungency of black pepper (Piper nigrum).[3] In 1850, the Scottish chemist Thomas Anderson first isolated piperidine by treating piperine with nitric acid. This discovery was independently corroborated in 1852 by the French chemist Auguste Cahours, who also named the newly found compound "piperidine" in homage to its peppery origin.

Initial Isolation and Characterization

The early experimental protocols for the isolation of piperidine from piperine, while rudimentary by modern standards, laid the groundwork for understanding this new class of compounds.

Experimental Protocol: Conceptual Recreation of the 19th-Century Isolation of Piperidine

Objective: To conceptually outline the original method of obtaining piperidine from piperine.

Materials:

-

Piperine (extracted from black pepper)

-

Nitric Acid

-

Base (e.g., potassium hydroxide)

-

Distillation apparatus

Methodology:

-

Reaction: Piperine is reacted with nitric acid. This oxidative cleavage breaks the amide bond in piperine, which links the piperidine ring to the piperic acid moiety.

-

Neutralization: The reaction mixture is treated with a strong base, such as potassium hydroxide, to neutralize the excess acid and to liberate the free piperidine base.

-

Isolation: The piperidine is then isolated from the reaction mixture, likely through distillation, taking advantage of its relatively low boiling point (106 °C).

The Rise of Synthetic Chemistry: Mastering the Piperidine Ring

The late 19th and early 20th centuries witnessed a surge in synthetic organic chemistry, and the piperidine ring became a key target for synthesis, driven by the desire to recreate naturally occurring alkaloids and to explore new chemical space.

The First Total Synthesis of a Piperidine Alkaloid: Coniine

A landmark achievement in the history of piperidine chemistry was the first total synthesis of a natural alkaloid, (±)-coniine, by Albert Ladenburg in 1886.[4] Coniine, the toxic principle of poison hemlock (Conium maculatum), is infamous for its role in the execution of Socrates.[5][6] Ladenburg's synthesis was a monumental feat that validated the structural theories of the time and opened the door to the laboratory synthesis of complex natural products.

Experimental Protocol: Ladenburg's Synthesis of (±)-Coniine (1886)

Objective: To detail the key steps of Ladenburg's pioneering synthesis of racemic coniine.

Methodology:

-

Starting Material Preparation: N-methylpyridine iodide is heated to approximately 250-300°C, inducing a rearrangement to 2-methylpyridine (α-picoline).[2][7]

-

Knoevenagel Condensation: 2-methylpyridine is then reacted with acetaldehyde in the presence of anhydrous zinc chloride. This condensation reaction forms 2-propenylpyridine.[2][4] Ladenburg reportedly used paraldehyde, a trimer of acetaldehyde, which depolymerizes to acetaldehyde upon heating.[4]

-

Reduction: The final step involves the reduction of the pyridine ring and the exocyclic double bond of 2-propenylpyridine to yield (±)-coniine. This was achieved using metallic sodium in ethanol.[2][4]

-

Resolution (as described later): The racemic mixture was later resolved by fractional crystallization of the diastereomeric salts formed with (+)-tartaric acid to yield the enantiopure forms of coniine.[2][4]

Industrial Synthesis of Piperidine

The primary industrial method for producing piperidine is the catalytic hydrogenation of pyridine.[8] This process is highly efficient and allows for the large-scale production of piperidine, which is a crucial starting material for the synthesis of a vast array of pharmaceuticals and other chemicals.

Experimental Protocol: Industrial Hydrogenation of Pyridine

Objective: To outline the typical industrial process for the synthesis of piperidine.

Materials:

-

Pyridine

-

Hydrogen gas

-

Hydrogenation catalyst (e.g., Molybdenum disulfide, Nickel, Rhodium on carbon)[9]

-

High-pressure reactor

Methodology:

-

Reaction Setup: Pyridine and a suitable hydrogenation catalyst are charged into a high-pressure reactor.

-

Hydrogenation: The reactor is pressurized with hydrogen gas and heated. Typical reaction conditions can range from 50 to 200°C and pressures from 1 to 5 MPa, depending on the catalyst and specific process.[8][10]

-

Reaction: The reaction is C₅H₅N + 3 H₂ → C₅H₁₀NH.

-

Work-up: After the reaction is complete, the catalyst is filtered off, and the piperidine is purified by distillation. The process can be run in a continuous flow manner in modern industrial settings.[10]

The Pharmaceutical Revolution: Piperidine in Modern Medicine

The 20th century saw the piperidine scaffold become a cornerstone of drug discovery, leading to the development of numerous life-changing medications.[2][6][11] The structural rigidity and basic nitrogen atom of the piperidine ring make it an ideal scaffold for interacting with a variety of biological targets.

Key Discoveries in Piperidine-Based Pharmaceuticals

The timeline below highlights some of the pivotal discoveries in the development of piperidine-containing drugs.

| Year | Compound/Class | Discoverer/Company | Significance | Potency/Key Data |

| 1886 | (±)-Coniine (synthesis) | Albert Ladenburg | First total synthesis of an alkaloid.[4] | N/A |

| 1958 | Haloperidol | Paul Janssen (Janssen Pharmaceutica) | A potent butyrophenone antipsychotic for schizophrenia and other psychotic disorders.[2][12][13][14][15][16] | Significantly more potent than chlorpromazine.[12] |

| 1959 | Fentanyl | Paul Janssen (Janssen Pharmaceutica) | A potent synthetic opioid analgesic, approximately 100 times more potent than morphine.[17][18] | ~100x the potency of morphine.[18] |

| 1985 | Risperidone (developed) | Janssen Pharmaceutica | An atypical antipsychotic with a high affinity for both dopamine D2 and serotonin 5-HT2A receptors. | High 5-HT2A/D2 affinity ratio. |

Seminal Syntheses of Piperidine-Based Drugs

The syntheses of haloperidol and fentanyl by Paul Janssen and his team exemplify the targeted drug design that became prevalent in the mid-20th century.

Experimental Workflow: Conceptual Synthesis of Haloperidol

Objective: To provide a simplified, conceptual workflow for the synthesis of haloperidol.

Caption: Conceptual workflow for the synthesis of Haloperidol.

Experimental Workflow: Conceptual Synthesis of Fentanyl

Objective: To provide a simplified, conceptual workflow for the synthesis of fentanyl.

Caption: Conceptual workflow for the synthesis of Fentanyl.

Mechanism of Action: The Biological Impact of Piperidine-Based Compounds

The diverse pharmacological effects of piperidine-containing molecules stem from their ability to interact with a wide range of biological targets. The natural alkaloid piperine, for example, has been shown to exert anti-inflammatory and anti-cancer effects through the modulation of key signaling pathways.

Piperine's Influence on the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Piperine has been demonstrated to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.

Signaling Pathway: Piperine Inhibition of the NF-κB Pathway

Caption: Piperine inhibits the IKK complex, preventing IκBα phosphorylation and subsequent NF-κB activation.

Piperine's Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis. Aberrant activation of this pathway is a hallmark of many cancers. Piperine has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway.[19]

Signaling Pathway: Piperine Inhibition of the PI3K/Akt Pathway

Caption: Piperine inhibits the phosphorylation and activation of Akt, leading to decreased cell survival and increased apoptosis.

Conclusion and Future Perspectives

From its humble beginnings as a derivative of a common spice, piperidine has evolved into an indispensable scaffold in modern chemistry and pharmacology. The historical journey of piperidine-based compounds, from the pioneering synthesis of coniine to the rational design of potent therapeutics like haloperidol and fentanyl, highlights the profound impact of synthetic chemistry on medicine. The ongoing exploration of the biological activities of naturally occurring piperidine alkaloids, such as piperine, continues to unveil new therapeutic possibilities. As our understanding of disease pathways deepens and synthetic methodologies become more sophisticated, the piperidine nucleus is poised to remain a central element in the discovery and development of the next generation of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Coniine [chemeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. Coniine - Wikipedia [en.wikipedia.org]

- 6. Coniine - Structural elucidation | PPTX [slideshare.net]

- 7. Atropine [chm.bris.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor - Eureka | Patsnap [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. [The discovery of haloperidol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The haloperidol story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Man Who Invented Fentanyl — Ben Westhoff [benwesthoff.com]

- 17. news-medical.net [news-medical.net]

- 18. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells [mdpi.com]

- 19. Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

N-Methyl-1-(piperidin-4-YL)methanamine: A Versatile Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(piperidin-4-YL)methanamine, a disubstituted piperidine derivative, has emerged as a valuable and versatile building block in modern medicinal chemistry. Its unique structural features, combining a secondary amine and a primary amine tethered to a piperidine core, offer multiple points for chemical modification, making it an attractive scaffold for the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound as a synthetic building block, with a particular focus on its role in the development of novel therapeutics targeting the central nervous system (CNS) and other disease areas.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the drug-like properties of its derivatives. The key properties of this compound and its common precursor, 4-(aminomethyl)piperidine, are summarized below.

| Property | This compound | 4-(Aminomethyl)piperidine |

| CAS Number | 126579-26-8[1] | 7144-05-0[2] |

| Molecular Formula | C₇H₁₆N₂ | C₆H₁₄N₂[2] |

| Molecular Weight | 128.22 g/mol [3] | 114.19 g/mol [2] |

| Appearance | Liquid | Liquid After Melting[2] |

| Boiling Point | Not available | 200 °C (lit.)[2] |

| Melting Point | Not available | 25 °C (lit.)[2] |

| Refractive Index | Not available | n20/D 1.49 (lit.)[2] |

| Purity | ≥95%[1] | ≥98% (GC) |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A common strategy involves the reductive amination of a suitable piperidone derivative followed by N-methylation.

Experimental Protocol: A Representative Synthesis

This protocol outlines a potential three-step synthesis of this compound, adapted from general synthetic methodologies for similar compounds.

Step 1: Synthesis of 1-Boc-4-(aminomethyl)piperidine

This step involves the protection of the piperidine nitrogen to allow for selective modification of the aminomethyl group. 1-Boc-4-(aminomethyl)piperidine is a commercially available intermediate and a precursor in the preparation of various protein agonists and antagonists, including kinesin spindle protein inhibitors and GPR119 agonists.[4]

Step 2: N-Methylation of 1-Boc-4-(aminomethyl)piperidine

The secondary amine is methylated to introduce the first methyl group.

-

Reagents: 1-Boc-4-(aminomethyl)piperidine, Formaldehyde (37% in water), Sodium borohydride, Methanol.

-

Procedure:

-

Dissolve 1-Boc-4-(aminomethyl)piperidine (1 equivalent) in methanol.

-

Add formaldehyde solution (1.1 equivalents) to the stirred solution at room temperature.

-

After 1-2 hours, cool the reaction mixture to 0°C and add sodium borohydride (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-N-methyl-1-(piperidin-4-yl)methanamine.

-

Step 3: Deprotection of the Boc Group

The final step involves the removal of the Boc protecting group to yield the target compound.

-

Reagents: N-Boc-N-methyl-1-(piperidin-4-yl)methanamine, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent.

-

Procedure:

-

Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane.

-

Add an excess of TFA or a solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting salt can be neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent to yield the free base, this compound.

-

Applications as a Synthetic Building Block

This compound is a valuable building block for introducing a substituted piperidine moiety into a target molecule. This is particularly relevant in the design of ligands for G-protein coupled receptors (GPCRs) and enzyme inhibitors, where the piperidine ring can serve as a key pharmacophoric element or a scaffold to orient other functional groups.

Amide Bond Formation

The primary amine of this compound readily undergoes acylation with carboxylic acids, acid chlorides, or activated esters to form amides. This reaction is fundamental in medicinal chemistry for linking different molecular fragments.

General Experimental Protocol for Amide Coupling:

-

Reagents: this compound, a carboxylic acid, a coupling agent (e.g., HATU, HBTU, or EDC/HOBt), a non-nucleophilic base (e.g., DIPEA or triethylamine), and an aprotic solvent (e.g., DMF or DCM).

-

Procedure:

-

To a solution of the carboxylic acid (1 equivalent) in the chosen solvent, add the coupling agent (1.1 equivalents) and the base (2-3 equivalents).

-

Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Add this compound (1 equivalent) to the reaction mixture.

-

Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up typically involves dilution with water and extraction with an organic solvent. The product is then purified by chromatography.

-

Reductive Amination

The secondary amine on the piperidine ring can participate in reductive amination reactions with aldehydes or ketones to introduce further substituents.

General Experimental Protocol for Reductive Amination:

-

Reagents: this compound, an aldehyde or ketone, a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride), and a suitable solvent (e.g., dichloromethane or methanol).

-

Procedure:

-

Dissolve this compound (1 equivalent) and the carbonyl compound (1-1.2 equivalents) in the solvent.

-

If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Add the reducing agent (1.5-2 equivalents) portion-wise to the stirred solution.

-

Stir the reaction at room temperature until completion.

-

The reaction is typically quenched with an aqueous basic solution (e.g., sodium bicarbonate).

-

The product is extracted with an organic solvent and purified by chromatography.

-

Role in Drug Discovery and Signaling Pathways

Derivatives of this compound have shown significant promise in the development of therapeutics for a range of diseases, particularly those affecting the central nervous system. The piperidine moiety is a common feature in many CNS-active drugs, often contributing to favorable pharmacokinetic properties and interactions with specific receptors.

Targeting G-Protein Coupled Receptors (GPCRs)

Many bioactive molecules synthesized using this building block target GPCRs, a large family of transmembrane receptors involved in a multitude of physiological processes.

-